molecular formula C17H14N2S2 B12639553 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile CAS No. 918801-30-6

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile

Cat. No.: B12639553
CAS No.: 918801-30-6
M. Wt: 310.4 g/mol
InChI Key: JTVSUHFUWBBNKJ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring system. The presence of methyl, phenyl, and methylsulfanyl groups further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. Subsequent functionalization steps introduce the methyl, phenyl, and methylsulfanyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile include other benzothiazole derivatives, such as:

Biological Activity

6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article will explore its biological activity, including antitumor, antimicrobial, and other therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H12N2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}_2

Key Properties

PropertyValue
Molecular Weight248.37 g/mol
CAS Number516077
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including our compound of interest. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827), the compound showed promising results:

Cell Line IC50 (µM) Activity
A5499.48Moderate
HCC8276.26High

The results indicate that the compound has a higher potency against HCC827 cells compared to A549 cells, suggesting a selective action that could be beneficial in targeted therapy .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been extensively studied. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

Pathogen MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus20
Pseudomonas aeruginosa30

These results indicate that the compound possesses a broad spectrum of activity against common bacterial strains .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The compound is believed to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and metabolism.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.

Properties

CAS No.

918801-30-6

Molecular Formula

C17H14N2S2

Molecular Weight

310.4 g/mol

IUPAC Name

6,7-dimethyl-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C17H14N2S2/c1-10-11(2)16-14(13(9-18)15(10)20-3)19-17(21-16)12-7-5-4-6-8-12/h4-8H,1-3H3

InChI Key

JTVSUHFUWBBNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1SC(=N2)C3=CC=CC=C3)C#N)SC)C

Origin of Product

United States

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